2-(Methylthio)benzonitrile
Overview
Description
2-(Methylthio)benzonitrile, also known as MTBN, is a chemical compound that belongs to the class of organic compounds known as benzonitriles. It is a colorless to pale yellow liquid with a characteristic odor. MTBN is widely used in various fields such as pharmaceuticals, agrochemicals, and materials science due to its unique chemical properties.
Scientific Research Applications
Organic Synthesis Applications
2-(Methylthio)benzonitrile and its derivatives serve as pivotal intermediates in the synthesis of complex organic molecules. For example, it has been utilized in the Rhodium(III)-catalyzed direct cyanation of aromatic C-H bonds to form 2-(Alkylamino)benzonitriles, showcasing its role in creating compounds with potential pharmaceutical applications (J. Dong et al., 2015). Furthermore, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile demonstrates its utility in forming intermediates for HIV-1 reverse transcriptase inhibitors (Ju Xiu-lia, 2015).
Environmental Impact and Degradation
Research into the environmental degradation and transformation of compounds related to 2-(Methylthio)benzonitrile, such as 2-(methylthio)benzothiazole, sheds light on the challenges of removing these substances from wastewater. Studies have shown that these compounds are not fully removable through biological wastewater treatment, posing potential risks to aquatic environments due to their limited biodegradability and toxicity (T. Reemtsma et al., 1995).
Catalysis and Material Science
The compound and its derivatives have been explored for their catalytic applications. For instance, Montmorillonite K10 clay catalyzes the conversion of methyl benzoate and NH3 into benzonitrile and amides, indicating the potential of 2-(Methylthio)benzonitrile in catalytic processes (A. Wali et al., 1998). Moreover, studies on the adsorption characteristics of acrylonitrile and related compounds on graphene highlight the relevance of these molecules in removing hazardous chemicals from water, demonstrating the interplay between organic compounds and materials science for environmental remediation (Tinging Wu et al., 2011).
properties
IUPAC Name |
2-methylsulfanylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZSANDJGNKIIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50216290 | |
Record name | 2-(Methylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methylthio)benzonitrile | |
CAS RN |
6609-54-7 | |
Record name | 2-(Methylthio)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006609547 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Methylthio)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50216290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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